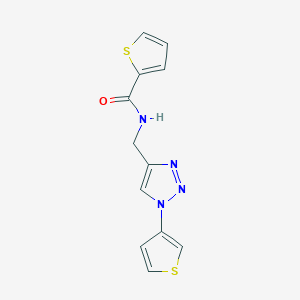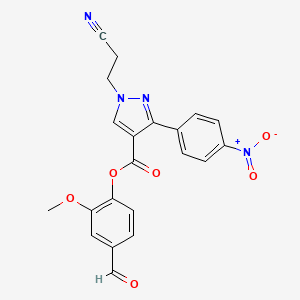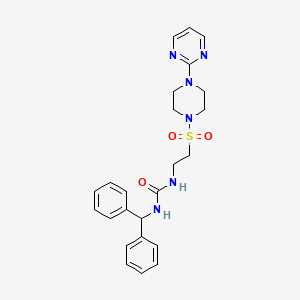![molecular formula C12H19NO3 B2888260 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224133-38-2](/img/structure/B2888260.png)
1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of enone derivatives. It has been used extensively in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various molecular targets, such as enzymes, receptors, and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. Moreover, it has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity towards specific molecular targets. Additionally, it is relatively easy to synthesize and modify, which allows for the development of new derivatives with improved properties. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one. One direction is the optimization of its pharmacological properties, such as its solubility, stability, and bioavailability. Another direction is the exploration of its potential applications in different fields, such as nanotechnology and biomedicine. Furthermore, the elucidation of its mechanism of action and molecular targets may lead to the discovery of new therapeutic targets and drug candidates.
Synthesemethoden
The synthesis of 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one involves the reaction of 3-(oxolan-2-ylmethyl)morpholine with acetylacetone in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by an elimination reaction to yield the desired product. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, it has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
1-[3-(oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-12(14)13-5-7-15-9-10(13)8-11-4-3-6-16-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDPLBIQCPYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)
![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)



![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)
![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

